REACTION_SMILES
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[Cl:13][CH2:14][c:15]1[n:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]2[cH:23][cH:24]1.[H-:2].[Na+:1].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH:3][c:4]1[cH:5][cH:6][c:7]([N+:10]([O-:11])=[O:12])[cH:8][cH:9]1>>[O:3]([c:4]1[cH:5][cH:6][c:7]([N+:10]([O-:11])=[O:12])[cH:8][cH:9]1)[CH2:14][c:15]1[n:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]2[cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(O)cc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(OCc2ccc3ccccc3n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |